

accuracy and precision of 4-N-Desacetyl-5-N-acetyl Oseltamivir quantification methods

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Compound of Interest

Compound Name: 4-N-Desacetyl-5-N-acetyl
Oseltamivir

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A comprehensive guide to the accuracy and precision of analytical methods for the quantification of Oseltamivir and its related compounds, including the impurity **4-N-Desacetyl-5-N-acetyl Oseltamivir**, is essential for researchers, scientists, and drug development professionals. While specific validated methods for **4-N-Desacetyl-5-N-acetyl Oseltamivir** are not extensively detailed in publicly available literature, the well-established methods for Oseltamivir and its other impurities provide a strong foundation for its quantification. This guide compares the most common analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provides insights into their performance.

The quantification of impurities is critical in pharmaceutical development to ensure the safety and efficacy of the final drug product. **4-N-Desacetyl-5-N-acetyl Oseltamivir** is a structural isomer and a potential process-related impurity in the synthesis of Oseltamivir. The analytical methods employed for its detection and quantification must be sensitive, accurate, and precise.

Comparison of Quantification Methods

Liquid chromatography is the cornerstone for the analysis of Oseltamivir and its related substances. The choice between LC-MS/MS and HPLC-UV often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its high sensitivity and selectivity, making it the method of choice for bioanalytical applications where

analytes are present at very low concentrations, such as in plasma, saliva, or urine.[1][2]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quality control of bulk drug substances and pharmaceutical formulations.[3][4] While generally less sensitive than LC-MS/MS, it offers sufficient performance for the quantification of impurities at required levels in drug manufacturing.

The following table summarizes the performance data from various validated methods for Oseltamivir and its impurities, which can be considered indicative of the performance expected for the quantification of **4-N-Desacetyl-5-N-acetyl Oseltamivir**.

Quantitative Data Summary

Method	Analyte(s)	Matrix	Linearity Range	Accuracy (% Recovery)	Precision (% RSD)	LOD	LOQ	Reference
LC-MS/MS	Osetamivir & Osetamivir Carboxylate	Human Plasma	0.5–200 ng/mL (Osetamivir), 2.0–800 ng/mL (Osetamivir Carboxylate)	Not explicitly stated, but method was successfully used in a bioequivalence study	Not explicitly stated, but method was successfully used in a bioequivalence study	Not specified	0.5 ng/mL (Osetamivir), 2.0 ng/mL (Osetamivir Carboxylate)	[2]
LC-MS/MS	Osetamivir	Human Plasma	0.3-200 ng/mL	97 to 105%	<10%	0.08 ng/mL	0.30 ng/mL	[5]
LC-MS	OSPRC-A	Osetamivir Drug Substance	LOQ to 150% of limit	80.0% to 101.32%	Method Precision: 4.26%, Intermediate Precision: 4.00%	S/N ratio of 4.79 at 0.00015%	S/N ratio of 13.46 at 0.0005%	[1][6]
Chiral HPLC	Enantiomeric Impurity	Osetamivir Drug Substance	0.035–0.300% w/w	91% and 94%	Not specified	0.005% w/w	0.035% w/w	[7][8]

HPLC-UV	Osetamivir Phosphate	Pharmaceutical Preparations	0.6 mg/mL to 4.5 mg/mL	Within $\pm 11\%$	Within $\pm 11\%$	2.2 ng (220 nm), 4.2 ng (254 nm)	Not specified	[3]
HPLC-UV	Osetamivir and known impurities	Osetamivir Drug Substance	LOQ to 300% of impurity specific limit	99.8-101.2% (Osetamivir), 97.2-101.3% (Impurities)	1.6%	Not specified	Not specified	[4]

OSPRC-A: Osetamivir Phosphate Related Compound A

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and adapting these methods for the quantification of **4-N-Desacetyl-5-N-acetyl Osetamivir**. Below are generalized protocols for LC-MS/MS and HPLC-UV methods based on the cited literature.

LC-MS Method for Osetamivir Impurity (OSPRC-A)

This method is designed for the trace level quantification of impurities in the Osetamivir drug substance.[1][6]

- Sample Preparation:
 - A stock solution of the OSPRC-A standard is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., analytical grade water).
 - Working standard solutions are prepared by diluting the stock solution to the desired concentrations.

- The Oseltamivir test sample is prepared by dissolving an accurately weighed amount of the drug substance in the diluent to a specified concentration (e.g., 5 mg/mL).
- Chromatographic Conditions:
 - Column: DEVELOSIL ODS-UG-5, (50×3.0 mm, 5.0 µm)
 - Mobile Phase: Isocratic elution with a suitable mobile phase (details not specified in the abstract).
 - Flow Rate: 1.5 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 10 µL
- Mass Spectrometric Detection:
 - Instrument: Liquid chromatograph coupled with a single mass spectrometer.
 - Ionization Mode: Positive ion mode is typically used for Oseltamivir and its related compounds.
 - Detection: Selected Ion Monitoring (SIM) of the specific m/z for the impurity.

HPLC-UV Method for Oseltamivir and Impurities

This method is suitable for the quality control of Oseltamivir in bulk drug and pharmaceutical formulations.^[4]

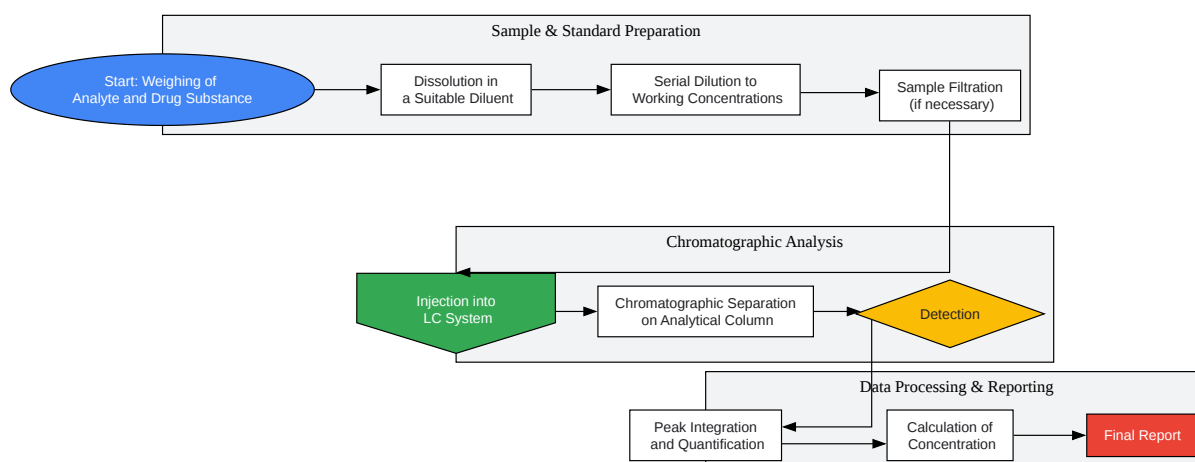
- Sample Preparation:
 - Standard stock solutions of Oseltamivir and its known impurities are prepared by dissolving accurately weighed amounts in the diluent.
 - Working standard and resolution solutions are prepared from the stock solutions.
 - A sample solution is prepared by dissolving the drug substance or the content of a capsule in the diluent to a target concentration (e.g., 1.4 mg/mL). The solution is then filtered

through a 0.45 μm filter.

- Chromatographic Conditions:
 - Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 μ)
 - Mobile Phase: A mixture of a buffer (e.g., pH 2.5 phosphate buffer) and methanol in a specific ratio (e.g., 55:45, v/v) is used in an isocratic mode.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 215 nm
 - Injection Volume: 20 μL

Visualizing the Analytical Workflow

A generalized workflow for the quantification of Oseltamivir and its impurities using liquid chromatography is depicted below. This workflow is applicable to both LC-MS/MS and HPLC-UV methods, with the main difference being the detector used.



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